molecular formula C6H6N3NaO B12724507 2-Oxoimidazo(4,5-b)pyridine sodium salt CAS No. 85930-14-9

2-Oxoimidazo(4,5-b)pyridine sodium salt

Cat. No.: B12724507
CAS No.: 85930-14-9
M. Wt: 159.12 g/mol
InChI Key: VUVBWHXASSNXIM-UHFFFAOYSA-N
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Description

2-Oxoimidazo(4,5-b)pyridine sodium salt is a heterocyclic compound that features an imidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxoimidazo(4,5-b)pyridine sodium salt typically involves the reaction of 2,3-diaminopyridines with various reagents. One common method includes the reaction with 4,5-dichloro-1,2,3-dithiazolium chloride, which is obtained by reacting disulfur dichloride with chloroacetonitrile . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Oxoimidazo(4,5-b)pyridine sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield partially saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or hydrogen in the presence of palladium on carbon.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Oxoimidazo(4,5-b)pyridine sodium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Oxoimidazo(4,5-b)pyridine sodium salt can be compared with other imidazopyridine derivatives, such as:

    Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms within the ring system.

    Imidazo[1,2-a]pyridine: Features a different fusion pattern between the imidazole and pyridine rings.

    Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.

The uniqueness of this compound lies in its specific fusion pattern and the resulting biological activities, making it a valuable compound for various applications.

Properties

CAS No.

85930-14-9

Molecular Formula

C6H6N3NaO

Molecular Weight

159.12 g/mol

IUPAC Name

sodium;3,5-dihydro-1H-imidazo[4,5-b]pyridin-4-id-2-one

InChI

InChI=1S/C6H6N3O.Na/c10-6-8-4-2-1-3-7-5(4)9-6;/h1-2H,3H2,(H2,8,9,10);/q-1;+1

InChI Key

VUVBWHXASSNXIM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C([N-]1)NC(=O)N2.[Na+]

Origin of Product

United States

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